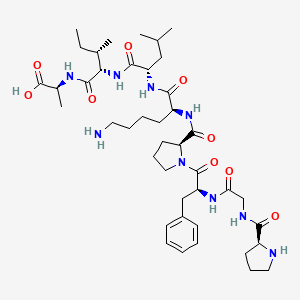
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the reaction of 4-fluorophenyl azide with 5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions include various substituted triazoles and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving triazole-containing compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The triazole ring can also interact with various receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole:
5-Methyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound lacks the 4-fluorophenyl group, which influences its chemical properties and biological activity.
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole: This compound lacks the tributylstannyl group, which affects its ability to participate in certain chemical reactions.
Propiedades
Número CAS |
864866-22-8 |
|---|---|
Fórmula molecular |
C21H34FN3Sn |
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
tributyl-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
QCMDDGPAARFVBD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)


boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)

![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)

![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
